2,3-Dichloronaphthalene-1,4-diol
Overview
Description
2,3-Dichloronaphthalene-1,4-diol, also known as 2,3-Dichlor-1,4-naphthochinone or dichlone, is a chemical compound with the molecular formula C10H4Cl2O2 . It appears as a yellow crystalline powder . It is used as an agricultural fungicide .
Synthesis Analysis
The synthesis of 2,3-Dichloronaphthalene-1,4-diol can be achieved by chlorinating 1,4-naphthoquinone. The chlorination process is carried out in acetic anhydride or dinitrobenzene or alcohol, phenol, hydrocarbon solvents, with bromine or iron powder and ferric chloride as catalysts .Chemical Reactions Analysis
As a diol, 2,3-Dichloronaphthalene-1,4-diol can be expected to undergo all the reactions of alcohols. The OH groups can be converted into halides, can react as nucleophiles, and oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .Physical And Chemical Properties Analysis
2,3-Dichloronaphthalene-1,4-diol has a density of 1.5±0.1 g/cm3, a boiling point of 304.0±42.0 °C at 760 mmHg, and a melting point of 194-197 °C (lit.) . It is insoluble in water but slightly soluble in ethanol, ether, and benzene .Scientific Research Applications
Fluorometric Analysis in Biological Samples
2,3-Diamino-1,4-dichloronaphthalene, a derivative of 2,3-Dichloronaphthalene-1,4-diol, has been utilized as a fluorometric reagent for selenium determination in biological samples. The selenium complex formed exhibits significant emission properties, making it a useful tool in analytical chemistry for biological material analysis (Andersson, Johansson, & Olin, 1995).
Solubility in Supercritical Carbon Dioxide
Research on derivatives of 2,3-Dichloronaphthalene-1,4-dione, which include 2,3-Dichloronaphthalene-1,4-diol, shows their solubility properties in supercritical carbon dioxide. This is significant in understanding the behavior of these compounds under different temperature and pressure conditions, potentially impacting industrial applications like extraction and purification processes (Zacconi et al., 2017).
Photophysical Studies
The study of 1,4-Dichloronaphthalene, closely related to 2,3-Dichloronaphthalene-1,4-diol, reveals insights into its photophysical properties. Understanding these properties is crucial in fields like photonics and materials science, where the interaction of light with materials is of paramount importance (Iwasaki, Nishi, & Kinoshita, 1983).
Lattice Stability in Organic Alloys
Research on 1,4-dihalonaphthalenes, including compounds similar to 2,3-Dichloronaphthalene-1,4-diol, explores their molecular motions and lattice stability in organic alloys. Such studies are essential for developing advanced materials with desired mechanical and thermal properties (Bellows & Prasad, 1977).
Crystallography and Single-Molecule Studies
2,3-Dichloronaphthalene is used in crystallographic studies and for observing single molecules within crystal structures. This application is pivotal in understanding the molecular arrangement and behavior in solid states, which is crucial in materials science and molecular electronics (Białkowska et al., 2017).
Synthesis of Novel Compounds
Compounds derived from 2,3-Dichloronaphthalene-1,4-diol are used in the synthesis of new chemical entities. For example, the reaction of isocyanides, dialkyl acetylenedicarboxylates, and 2,3-dichloronaphthalene-1,4-dione produces novel dispiro derivatives. Such reactions are fundamental in organic synthesis and drug discovery (Sadabad et al., 2014).
Crystal Excimer Fluorescence
The study of excimer emission from derivatives of naphthalene, such as 1,3-dichloronaphthalene and 1,4-dichloronaphthalene, provides insights into the photophysical behavior of these compounds. Such studies are valuable for understanding the fluorescence properties of organic compounds, which have applications in sensing and imaging technologies (Berkovic & Ludmer, 1982).
Safety And Hazards
properties
IUPAC Name |
2,3-dichloronaphthalene-1,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMQVSICUVTJPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2O)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322372 | |
Record name | 2,3-dichloronaphthalene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloronaphthalene-1,4-diol | |
CAS RN |
7474-86-4 | |
Record name | 1, 2,3-dichloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dichloronaphthalene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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